molecular formula C13H15N3O2 B12766691 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methylphenyl)-, ethyl ester CAS No. 91857-63-5

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methylphenyl)-, ethyl ester

Cat. No.: B12766691
CAS No.: 91857-63-5
M. Wt: 245.28 g/mol
InChI Key: KHYHRVNNBSDCBX-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methylphenyl)-, ethyl ester is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methylphenyl)-, ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Purification techniques like recrystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methylphenyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methylphenyl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methylphenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-, ethyl ester: Lacks the methyl group on the phenyl ring.

    1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-chlorophenyl)-, ethyl ester: Contains a chlorine atom instead of a methyl group.

    1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)-, ethyl ester: Features a methoxy group on the phenyl ring.

Uniqueness

The presence of the 4-methylphenyl group in 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methylphenyl)-, ethyl ester imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

91857-63-5

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 4-amino-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)12-10(14)11(15-16-12)9-6-4-8(2)5-7-9/h4-7H,3,14H2,1-2H3,(H,15,16)

InChI Key

KHYHRVNNBSDCBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)C)N

Origin of Product

United States

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